2'-Hydroxy-4-methoxy-chalcone
Overview
Description
2’-Hydroxy-4-methoxy-chalcone is a naturally occurring compound belonging to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. They are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. Chalcones exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-4-methoxy-chalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-Hydroxy-4-methoxyacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of 2’-Hydroxy-4-methoxy-chalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxy-4-methoxy-chalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form flavones and flavanones.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Palladium (II) catalysis in the presence of oxidants.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products Formed:
Flavones and Flavanones: Formed through oxidation.
Dihydrochalcones: Formed through reduction.
Substituted Chalcones: Formed through electrophilic substitution.
Scientific Research Applications
2’-Hydroxy-4-methoxy-chalcone has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing various flavonoids and other bioactive compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 2’-Hydroxy-4-methoxy-chalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits lipid peroxidation.
Anti-inflammatory Activity: It inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
- 2’-Hydroxychalcone
- 4-Methoxychalcone
- 2’-Hydroxy-4’-methoxychalcone
Comparison: 2’-Hydroxy-4-methoxy-chalcone is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct biological activities. Compared to other chalcones, it exhibits enhanced antioxidant and anti-inflammatory properties .
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBNYUSXDBHELA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345758 | |
Record name | 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3327-24-0 | |
Record name | 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Hydroxy-4-methoxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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